1-(3-Methoxy-4-nitrophenyl)piperidin-4-one (CAS 761440-64-6) is a highly functionalized heterocyclic building block primarily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably targeted kinase inhibitors. The molecule features a reactive piperidone core for reductive amination and a nitroarene moiety that serves as a masked aniline. In industrial procurement, this specific compound is highly valued because it consolidates two critical synthetic handles—the 3-methoxy pharmacophore and the piperidine ring—into a single stable intermediate. This structural pre-assembly allows manufacturers to bypass complex, multi-step linear syntheses, making it a critical precursor for efficient, late-stage diversification in oncology drug development [1].
Attempting to substitute this compound with the more generic 1-(4-nitrophenyl)piperidin-4-one fails because the 3-methoxy group is not merely a structural decoration; it is an essential pharmacophore required for high-affinity binding in the ATP pocket of anaplastic lymphoma kinase (ALK). Furthermore, attempting to bypass this specific intermediate by using alternative starting materials—such as reacting 5-fluoro-2-nitrobenzyl ether directly with 1-methyl-4-(piperidin-4-yl)piperazine—shifts the synthetic burden to highly expensive, complex piperazine precursors. This alternative approach also forces reliance on hazardous, non-scalable zinc-based nitro reductions. Procuring 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one avoids these pitfalls by enabling a streamlined, catalytic hydrogenation route that is significantly safer and more cost-effective for industrial scale-up [1].
Procuring 1-(3-methoxy-4-nitrophenyl)piperidin-4-one enables a highly efficient one-pot catalytic reductive amination using Pd/C and hydrogen gas, achieving a 78% overall yield of the target aniline intermediate. In contrast, older synthetic routes relying on this same intermediate but utilizing stoichiometric sodium triacetoxyborohydride (STAB) for reduction achieve a significantly lower overall yield of 34.5%. The catalytic route enabled by this specific compound completely eliminates the need for expensive, non-recyclable STAB [1].
| Evidence Dimension | Overall reaction yield and reagent requirement |
| Target Compound Data | 78% yield (via catalytic Pd/C hydrogenation) |
| Comparator Or Baseline | 34.5% yield (via STAB-mediated reduction baseline) |
| Quantified Difference | 43.5% absolute increase in yield and elimination of stoichiometric borohydride |
| Conditions | One-pot reductive amination with N-methylpiperazine and subsequent nitro reduction (50-55 °C, 0.6-0.7 MPa H2) |
Eliminating expensive, non-recyclable reducing agents like STAB directly lowers API manufacturing costs and simplifies waste management.
When 1-(3-methoxy-4-nitrophenyl)piperidin-4-one is utilized in a catalytic hydrogenation workflow, the resulting intermediate achieves a purity of 99.8%. Alternative industrial routes that bypass this compound (e.g., WO 2017076355A1) rely on a zinc powder/ammonium chloride system for nitro reduction, which caps the total yield at 68% and generates substantial hazardous heavy metal waste. The use of this specific piperidone intermediate allows for a clean, recyclable Pd/C catalytic process [1].
| Evidence Dimension | Product purity and waste generation |
| Target Compound Data | 99.8% purity with recyclable Pd/C catalyst |
| Comparator Or Baseline | 68% yield with high hazardous waste (Zinc powder/NH4Cl reduction) |
| Quantified Difference | Superior purity profile with complete elimination of heavy metal stoichiometric waste |
| Conditions | Industrial scale-up reduction of the nitroarene moiety to aniline |
High-purity intermediates generated without heavy metal waste reduce downstream purification bottlenecks and comply with green chemistry mandates.
By selecting 1-(3-methoxy-4-nitrophenyl)piperidin-4-one as the core building block, process chemists can utilize standard, inexpensive N-methylpiperazine for the amination step. Alternative routes that do not use this pre-assembled piperidone require the procurement of 1-methyl-4-(piperidin-4-yl)piperazine, a significantly more expensive and less commercially abundant raw material[1].
| Evidence Dimension | Amine coupling partner cost/complexity |
| Target Compound Data | Enables use of simple N-methylpiperazine |
| Comparator Or Baseline | Alternative route requires 1-methyl-4-(piperidin-4-yl)piperazine |
| Quantified Difference | Drastic reduction in raw material complexity and procurement cost |
| Conditions | Late-stage assembly of the 2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline pharmacophore |
Shifting the synthetic complexity to this specific piperidone intermediate drastically reduces the raw material cost of the required amine coupling partner.
This compound is the optimal choice for the commercial-scale synthesis of Brigatinib and related ALK inhibitors. Its dual reactive sites allow for a streamlined, one-pot reductive amination and nitro reduction, yielding the critical 2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline intermediate at 99.8% purity [1].
Where environmental compliance and waste reduction are priorities, this compound is the right choice. It enables the transition from hazardous stoichiometric reductions (using zinc powder or sodium triacetoxyborohydride) to clean, recyclable palladium-catalyzed hydrogenation [1].
For discovery chemists exploring new ATP-competitive kinase pockets, this compound provides a pre-assembled 3-methoxy-4-aminophenyl piperidine pharmacophore. It allows rapid late-stage diversification via the piperidone ketone, avoiding the need to build the core structure from scratch [1].